1-(1,3-Dioxoisoindolin-2-YL) 4-methyl cyclohexane-1,4-dicarboxylate
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Overview
Description
1-(1,3-Dioxoisoindolin-2-YL) 4-methyl cyclohexane-1,4-dicarboxylate is a complex organic compound characterized by its unique structure, which includes a cyclohexane ring substituted with a 1,3-dioxoisoindolin-2-yl group and a 4-methyl group
Mechanism of Action
Mode of Action
It is known that compounds with an isoindoline nucleus and carbonyl groups at positions 1 and 3 have diverse chemical reactivity .
Biochemical Pathways
Compounds with similar structures have been found to have potential applications in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .
Action Environment
It is known that the compound is a solid powder at room temperature and should be used under well-ventilated laboratory conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Dioxoisoindolin-2-YL) 4-methyl cyclohexane-1,4-dicarboxylate typically involves multiple steps, starting with the preparation of the cyclohexane-1,4-dicarboxylate core. This core can be synthesized through various methods, such as the Diels-Alder reaction, followed by subsequent functional group modifications to introduce the 1,3-dioxoisoindolin-2-yl group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process, making it more viable for commercial production.
Chemical Reactions Analysis
Types of Reactions: 1-(1,3-Dioxoisoindolin-2-YL) 4-methyl cyclohexane-1,4-dicarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
1-(1,3-Dioxoisoindolin-2-YL) 4-methyl cyclohexane-1,4-dicarboxylate has found applications in various scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in organic synthesis research.
Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition and modulation of biological pathways.
Medicine: Research has explored its use as a precursor for pharmaceuticals, particularly in the development of new drugs with therapeutic potential.
Industry: Its unique chemical properties make it valuable in the production of advanced materials and chemical intermediates.
Comparison with Similar Compounds
1-(1,3-Dioxoisoindolin-2-YL) 4-methyl cyclohexane-1,4-dicarboxylate can be compared to other similar compounds, such as:
1-(1,3-Dioxoisoindolin-2-YL) acetic acid: This compound shares the 1,3-dioxoisoindolin-2-yl group but has a different carboxylate group.
1-(1,3-Dioxoisoindolin-2-YL) 2-methylbutanoate: Similar structure but with a different alkyl group.
2-(1,3-Dioxoisoindolin-2-yl)acetic acid: Another related compound with a different molecular framework.
Properties
IUPAC Name |
4-O-(1,3-dioxoisoindol-2-yl) 1-O-methyl cyclohexane-1,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO6/c1-23-16(21)10-6-8-11(9-7-10)17(22)24-18-14(19)12-4-2-3-5-13(12)15(18)20/h2-5,10-11H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDBBCBMKMSMCTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(CC1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2248296-99-1 |
Source
|
Record name | 1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 4-methyl cyclohexane-1,4-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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